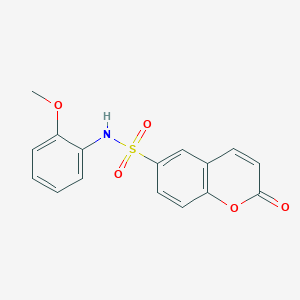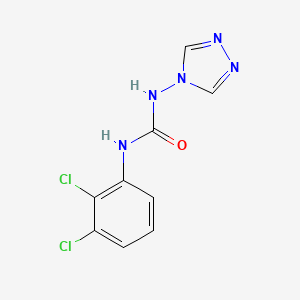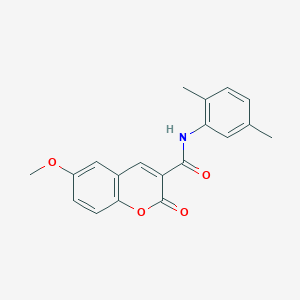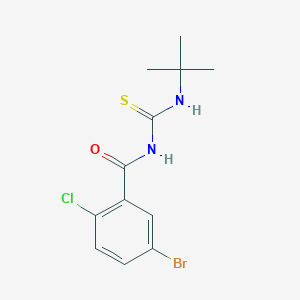
N-(2-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
Descripción general
Descripción
N-(2-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.05144369 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Effects
N-(2-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide and its derivatives have shown significant antibacterial properties. For instance, Behrami and Dobroshi (2019) synthesized compounds related to 4-hydroxy-chromen-2-one, exhibiting high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized using various analytical methods, emphasizing their potential as novel organic compounds with pronounced antibacterial activity (Behrami & Dobroshi, 2019).
Antimicrobial and Antitumor Potential
Okasha et al. (2019) developed sulfonamide compounds with a chromene azo motif, targeting drug-resistant pathogens. These novel molecules exhibited considerable antimicrobial activity and were also evaluated for cytotoxic screening against various cancer cell lines. The study underscores the potential of such compounds as effective antimicrobial agents and antitumor drug candidates (Okasha et al., 2019).
Structural Analysis
Sinha et al. (2012) conducted a study on the structural aspects of similar compounds, providing insights into their chemical properties. The research highlighted the planarity of the 2H-chromene ring and the interactions within the crystal, forming two-dimensional networks. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Sinha et al., 2012).
Synthesis and Characterization
Velikorodov et al. (2014) and Aziz‐ur‐Rehman et al. (2013) explored the synthesis and characterization of various derivatives of chromene compounds, focusing on their potential applications in different fields. These studies contribute to the understanding of how structural modifications can influence the properties and potential uses of these compounds (Velikorodov et al., 2014); (Aziz‐ur‐Rehman et al., 2013).
Antihypertensive and Antiarrhythmic Agents
Amr et al. (2017) synthesized derivatives of 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates, testing them as potential α-blocking and antiarrhythmic agents. This indicates the therapeutic potential of such compounds in cardiovascular applications (Amr et al., 2017).
Enzyme Inhibition
Basaran et al. (2008) investigated the inhibitory effects of dihydroxycoumarin compounds on human carbonic anhydrases, highlighting their potential in therapeutic applications related to enzyme inhibition (Basaran et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-15-5-3-2-4-13(15)17-23(19,20)12-7-8-14-11(10-12)6-9-16(18)22-14/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRSSVUSTIUQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)


![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide](/img/structure/B5694703.png)
![N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B5694729.png)


